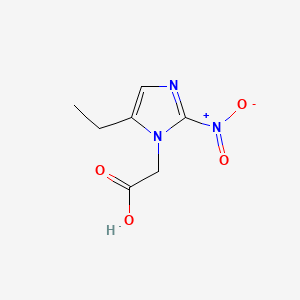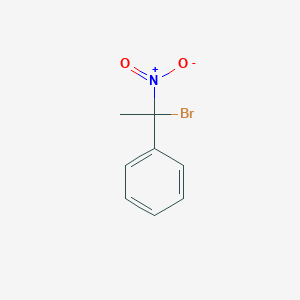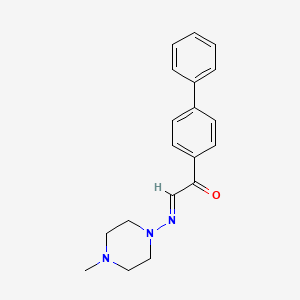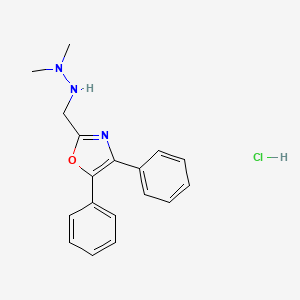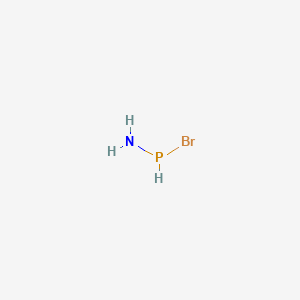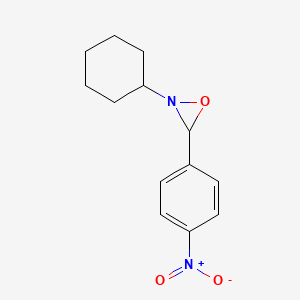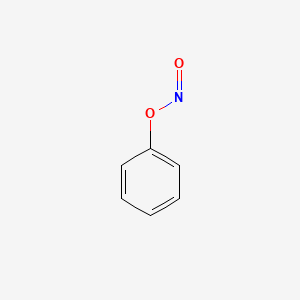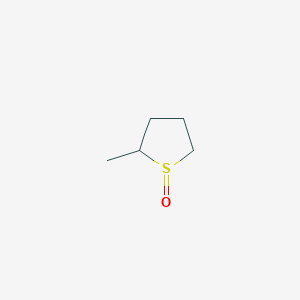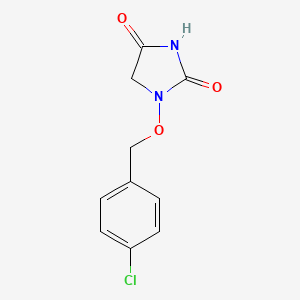
HYDANTOIN, 1-((p-CHLOROBENZYL)OXY)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydantoin, 1-((p-chlorobenzyl)oxy)- is a derivative of hydantoin, a heterocyclic organic compound. This compound is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the p-chlorobenzyl group enhances its chemical properties, making it a valuable compound for research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydantoin, 1-((p-chlorobenzyl)oxy)- can be synthesized through several methods. One common approach involves the reaction of hydantoin with p-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Hydantoin, 1-((p-chlorobenzyl)oxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The p-chlorobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted hydantoin derivatives.
Applications De Recherche Scientifique
Hydantoin, 1-((p-chlorobenzyl)oxy)- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticonvulsant and anti-inflammatory activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of hydantoin, 1-((p-chlorobenzyl)oxy)- involves its interaction with specific molecular targets. For instance, in its antiviral activity, the compound inhibits viral RNA synthesis and subgenomic replication. At higher concentrations, it predominantly inhibits RNA synthesis, while at lower concentrations, it affects viral morphogenesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenytoin: An anticonvulsant drug with a similar hydantoin structure.
Dantrolene: A muscle relaxant used to treat malignant hyperthermia.
Imiprothrin: A pyrethroid insecticide containing the hydantoin group.
Uniqueness
This structural modification allows for a broader range of chemical reactions and biological activities compared to other hydantoin derivatives .
Propriétés
Numéro CAS |
31142-90-2 |
|---|---|
Formule moléculaire |
C10H9ClN2O3 |
Poids moléculaire |
240.64 g/mol |
Nom IUPAC |
1-[(4-chlorophenyl)methoxy]imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H9ClN2O3/c11-8-3-1-7(2-4-8)6-16-13-5-9(14)12-10(13)15/h1-4H,5-6H2,(H,12,14,15) |
Clé InChI |
DOQIWRIDEMRJOI-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC(=O)N1OCC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


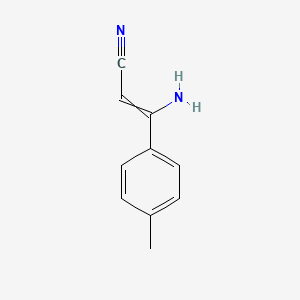
![N-(2-{[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B14694279.png)
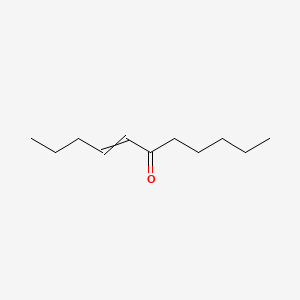
![5-(Diaminomethylideneamino)-2-[[8-[[14-hydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-8-oxooctanoyl]amino]pentanoic acid](/img/structure/B14694291.png)
